molecular formula C10H9F4NO2 B1519276 2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate CAS No. 1087788-97-3

2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate

Cat. No. B1519276
M. Wt: 251.18 g/mol
InChI Key: YQRGNYMSMCIVRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate” is a chemical compound with the molecular formula C10H9F4NO2 . It has a molecular weight of 251.18 . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16) . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 251.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data.

Scientific Research Applications

Analytical Chemistry Applications

In the realm of analytical chemistry, carbamate compounds, including derivatives similar to the one , have been utilized in advanced techniques for detecting and quantifying pesticide residues. For instance, a high-performance liquid chromatographic (HPLC) post-column fluorometric labeling technique has been developed for the determination of carbamate insecticides. This method enables the separation of carbamates and their metabolites on specific bonded packing with an acetonitrile-water gradient mobile phase, detecting these substances at nanogram levels. Such techniques offer significant resolution, sensitivity, and selectivity, crucial for environmental monitoring and food safety assessments (Krause, 1979).

Organic Synthesis and Catalysis

Research into the fluoromethylation of carbon-carbon multiple bonds highlights the importance of fluorinated compounds in pharmaceuticals and agrochemicals. Studies have shown that trifluoromethyl and difluoromethyl groups can be introduced into various organic skeletons using photoredox catalysis, a method that leverages visible-light-induced single-electron-transfer processes. This approach enables efficient and selective radical fluoromethylation under mild conditions, underscoring the value of fluorinated compounds in synthesizing organofluorine compounds with potential therapeutic applications (Koike & Akita, 2016).

Chiral Discrimination and Separation Science

Fluorinated phenylcarbamates have been employed as chiral stationary phases in high-performance liquid chromatography (HPLC) for enantioseparation, demonstrating the crucial role of fluorine atoms in modifying the polarity and enhancing the chiral recognition abilities of these compounds. Such materials have been used to resolve racemates, offering insights into the effects of substituents on chiral discrimination. This application is particularly relevant in the pharmaceutical industry, where the separation of chiral compounds is essential for drug development and quality control (Chankvetadze et al., 1997).

Safety And Hazards

The safety data sheet (SDS) for this compound is available . It’s important to refer to the SDS for handling and safety information. In general, carbamates can be hazardous and should be handled with care .

properties

IUPAC Name

2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F4NO2/c1-6-2-3-8(7(11)4-6)15-9(16)17-5-10(12,13)14/h2-4H,5H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQRGNYMSMCIVRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)OCC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F4NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(2-fluoro-4-methylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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